Desisobutyryl Ciclesonide

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ciclesonide active principle involves the acetal reaction. In this process, 16α,17α-22R,S-cyclohexylmethylene-11β-hydroxy-1,4-pregnadiene-3,20-diketo-21-acetate is reacted with isopropyl alcohol and hydrofluoric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of ciclesonide active principle typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.

化学反应分析

Metabolism of Desisobutyryl-Ciclesonide

- Esterification: Des-CIC can undergo esterification with fatty acids in the pulmonary tissue . This process involves the conjugation of a corticosteroid with fatty acids, which allows the drug to be retained in the lung for a prolonged period . A hydroxyl group at the C-21 position is required for the formation of the ester bond between the corticosteroid and the fatty acid . Des-CIC has a hydroxyl group at the C-21 position and can conjugate with oleic and palmitic acid in vitro in rat trachea and lung tissues .

- Reversibility: The formation of des-CIC fatty acid conjugates is reversible . The des-CIC fatty acid conjugates can be reconverted to des-CIC . This reversible formation may prolong the anti-inflammatory activity of des-CIC and allow for once-daily dosing .

- Hydrolysis: Des-ciclesonide undergoes metabolism in the liver to additional metabolites mainly by the cytochrome P450 (CYP) 3A4 isozyme and to a lesser extent by CYP 2D6 .

Role of Esterases in the Metabolism of Ciclesonide to Desisobutyryl-Ciclesonide

Esterases are involved in the metabolism of ciclesonide to des-CIC .

- Ciclesonide is converted to des-CIC via cleavage of an ester bond, and esterases are involved in the reaction .

- Carboxylesterase and cholinesterase have been identified as major esterases involved in the first step of ciclesonide metabolism .

- Inhibitors of carboxylesterase- and cholinesterase-specific inhibitors can cause a dose-dependent decrease in ciclesonide metabolism .

- BNPP, iso-OMP, and non-specific inhibitor paraoxon decreased the hydrolysis of ciclesonide to des-CIC by more than 75% .

Protein Binding

Ciclesonide and des-CIC are highly protein-bound in human plasma . The percentage of ciclesonide and des-CIC bound to human plasma proteins averages greater than or equal to 99% each, with less than or equal to 1% of unbound drug detected in the systemic circulation . Des-CIC is not significantly bound to human transcortin . Protein binding of des-CIC does not change in the presence of warfarin or salicylates or in the plasma of renally or hepatically impaired patients .

Bioanalytical Methods

Liquid chromatography with tandem mass spectrometric detections is used for the determination of ciclesonide and des-CIC .

Pharmacokinetics

Ciclesonide and des-CIC have negligible oral bioavailability (both less than 1%) due to low gastrointestinal absorption and high first-pass metabolism . Intranasal administration of ciclesonide at recommended doses results in negligible serum concentrations of ciclesonide . Following intravenous administration of 800 mcg of ciclesonide, the volumes of distribution of ciclesonide and des-CIC were approximately 2.9 L per kg and 12.1 L per kg, respectively .

Drug-Drug Interactions

Based on in vitro studies in human liver microsomes, ciclesonide and des-CIC appear to have no inhibitory or induction potential on the metabolism of other drugs metabolized by cytochrome P450 enzymes . In vitro studies demonstrated that the plasma protein binding of des-CIC was not affected by warfarin or salicylic acid, indicating no potential for protein binding-based drug interactions .

Data Tables

Table 1. Intracellular concentrations of total ciclesonide in A549 cells during incubation with ciclesonide

| Incubation time (min) | Mean concentration (pmol/dish) | Standard deviation |

|---|---|---|

| 3 | 15.51 | 2.62 |

| 5 | 18.19 | 2.34 |

| 10 | 37.32 | 23.51 |

| 20 | 35.31 | 9.09 |

| 30 | 50.33 | 5.12 |

Table 2. Effect of esterase inhibitors on ciclesonide metabolism

| Inhibitor | Target esterase | Mean ± SEM % control activity |

|---|---|---|

| HNEC | ||

| Paraoxon | CarbE, BChE, AChE | 25.0 ± 0.3 |

| BNPP | CarbE | 24.9 ± 0.3 |

| Iso-OMPA | CarbE | 29.3 ± 0.6 |

| Eserine | AChE | 48.2 ± 0.3 |

| PMB | ArE | 103.8 ± 0.8 |

| EDTA | A-E | 105.8 ± 0.3 |

科学研究应用

Pharmacological Properties

Des-CIC exhibits significantly enhanced glucocorticoid receptor affinity compared to its parent compound, ciclesonide, with approximately 100 times greater affinity . This property underpins its effectiveness in anti-inflammatory responses, making it a valuable agent in respiratory therapies. The metabolism of ciclesonide to des-CIC occurs via esterases that cleave isobutyrate at the C21 position, facilitating its rapid activation in the body .

Therapeutic Efficacy

-

Asthma Treatment :

- A 12-week randomized study demonstrated the efficacy of once-daily ciclesonide compared to twice-daily budesonide in patients with asthma. The results indicated that ciclesonide had comparable efficacy with a favorable safety profile .

- Inhaled ciclesonide is delivered via a metered-dose inhaler, achieving high pulmonary deposition (approximately 52% ) while minimizing oropharyngeal deposition .

- Allergic Rhinitis :

Case Study 1: Efficacy in Asthma Management

A multinational study compared ciclesonide with budesonide in asthma management. The findings revealed that patients using ciclesonide experienced significant improvements in lung function and symptom control, supporting the use of des-CIC as a potent therapeutic agent for asthma .

Case Study 2: Nasal Administration for Allergic Rhinitis

In a preclinical study, rabbits received hypotonic versus isotonic suspensions of ciclesonide. Results indicated that the hypotonic formulation led to better absorption and higher levels of des-CIC in nasal tissues. This suggests that formulations aimed at enhancing nasal delivery could improve outcomes for patients suffering from allergic rhinitis .

Data Table: Comparative Efficacy of Ciclesonide and Budesonide

| Parameter | Ciclesonide (Des-CIC) | Budesonide |

|---|---|---|

| Administration Frequency | Once daily | Twice daily |

| Pulmonary Deposition (%) | 52% | 45% |

| Glucocorticoid Receptor Affinity | 100x higher than ciclesonide | Baseline |

| Duration of Action | Up to 24 hours | Varies |

| Safety Profile | Favorable | Generally safe |

作用机制

Ciclesonide active principle exerts its effects by binding to the glucocorticoid receptor. Upon binding, it modulates the expression of various genes involved in inflammatory responses, leading to a reduction in inflammation . The compound is highly effective in downregulating pro-inflammatory activities of airway parenchymal cells when converted into its active metabolite .

相似化合物的比较

Similar Compounds

Ciclesonide: The parent compound of ciclesonide active principle, used as an inhaled corticosteroid.

Fluticasone: Another inhaled corticosteroid with similar anti-inflammatory properties.

Budesonide: A glucocorticoid used in the treatment of respiratory conditions.

Uniqueness

Ciclesonide active principle is unique due to its high local anti-inflammatory ability and its effectiveness in downregulating pro-inflammatory activities. Unlike some other corticosteroids, it has almost no affinity for the glucocorticoid receptor in its inactive form, reducing the risk of systemic side effects .

生物活性

Desisobutyryl ciclesonide (des-CIC) is the active metabolite of the prodrug ciclesonide, a corticosteroid used primarily for the treatment of asthma and allergic rhinitis. This article delves into the biological activity of des-CIC, focusing on its pharmacodynamics, metabolic pathways, and implications for clinical use.

Overview of Ciclesonide and this compound

Ciclesonide is administered as a prodrug that is converted to des-CIC in the lungs through the action of intracellular esterases. This conversion is crucial as des-CIC exhibits significantly higher anti-inflammatory potency compared to its parent compound, with an estimated 100-fold increase in activity .

Key Characteristics of this compound

- Chemical Structure : Des-CIC is a glucocorticoid receptor agonist.

- Pharmacological Role : It plays a central role in mediating the anti-inflammatory effects of ciclesonide.

- Metabolism : Des-CIC can undergo reversible conjugation with fatty acids, forming inactive metabolites that can be converted back to the active form, potentially prolonging its action in the lungs .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of des-CIC has been extensively studied. Upon inhalation of ciclesonide, des-CIC reaches its maximum concentration (C_max) within 0.75 to 1.5 hours, with a half-life (t_1/2) of approximately 5.7 hours . The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| C_max (pmol/mL) | 3.29 (mean) |

| t_max (h) | 0.86 |

| t_1/2 (h) | 5.70 |

| AUC (0–inf pmol·h·mL) | 15.49 |

These values indicate that des-CIC is rapidly absorbed and has a relatively short duration in circulation, suggesting that frequent dosing may be necessary to maintain therapeutic levels.

Biological Activity and Mechanisms

This compound exerts its biological effects primarily through the glucocorticoid receptor (GR). Binding to GR leads to the modulation of gene expression involved in inflammatory processes. The compound has been shown to:

- Inhibit Pro-inflammatory Cytokines : Des-CIC reduces the expression of various pro-inflammatory cytokines, contributing to its therapeutic effects in asthma management.

- Induce Anti-inflammatory Genes : It promotes the expression of anti-inflammatory genes, enhancing its efficacy in treating inflammatory conditions .

Case Studies

Several studies have highlighted the clinical efficacy of des-CIC:

- Inhaled Ciclesonide in Asthma : A study demonstrated that patients receiving inhaled ciclesonide showed significant improvements in lung function metrics such as forced expiratory volume (FEV1) compared to placebo groups .

- Genetic Variability : Research indicates that single nucleotide polymorphisms (SNPs) may influence individual responses to inhaled corticosteroids like ciclesonide, implying that genetic factors could affect the efficacy of des-CIC in diverse populations .

Reversible Esterification

A notable feature of des-CIC is its ability to form reversible conjugates with fatty acids, which can act as a reservoir for sustained drug release. This mechanism may extend the duration of action beyond what would be expected from its pharmacokinetic profile alone .

属性

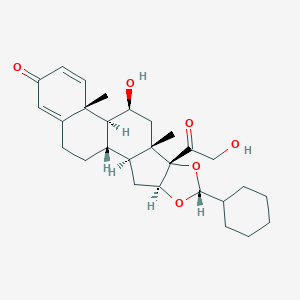

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPLANUPKBHPMS-ZXBNPROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043142 | |

| Record name | Desisobutyrylciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161115-59-9 | |

| Record name | Desisobutyryl-ciclesonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161115-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desisobutyrylciclesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desisobutyrylciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DES-CICLESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DL7FH77SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Desisobutyryl Ciclesonide (des-CIC), and how does it differ from Ciclesonide?

A1: this compound (des-CIC) is the pharmacologically active metabolite of Ciclesonide, a novel inhaled corticosteroid used to treat asthma and allergic rhinitis. Ciclesonide itself is inactive until it reaches the lungs, where it's converted to des-CIC by esterases. [, , , ]

Q2: How does des-CIC exert its anti-inflammatory effects?

A2: Des-CIC binds to the glucocorticoid receptor (GR) with high affinity. This binding triggers a cascade of downstream events, including the regulation of gene transcription. These changes ultimately lead to the suppression of inflammatory responses in the airways. [, , ]

Q3: How does the potency of des-CIC compare to other corticosteroids, like Fluticasone, in terms of binding to the glucocorticoid receptor?

A3: Des-CIC has been shown to exhibit a high affinity for the glucocorticoid receptor, comparable to Fluticasone. In radioligand binding assays, both compounds demonstrated similar binding characteristics. []

Q4: Can you elaborate on the significance of Ciclesonide's conversion to des-CIC in the lungs?

A4: This "on-site activation" is crucial for Ciclesonide's therapeutic profile. By remaining largely inactive until it reaches the lungs, Ciclesonide minimizes the risk of local side effects in the oropharynx, which are associated with some other inhaled corticosteroids. [, , ]

Q5: What are the advantages of des-CIC's pharmacokinetic properties?

A5: Des-CIC exhibits high protein binding (approximately 99%), which limits the amount of free drug available to cause systemic side effects. It also undergoes rapid metabolism in the liver and is quickly eliminated from the body, further reducing the risk of systemic effects. [, , , , , ]

Q6: How does des-CIC's pharmacokinetic profile impact its dosing regimen?

A6: The favorable pharmacokinetic properties of des-CIC, including its prolonged lung retention (potentially due to lipid conjugation) and rapid systemic clearance, allow for once-daily dosing of Ciclesonide, which is beneficial for patient adherence. [, ]

Q7: What is the evidence for Ciclesonide's efficacy and safety in treating asthma?

A7: Numerous clinical trials have demonstrated that Ciclesonide is as effective as other commonly used inhaled corticosteroids in controlling asthma symptoms, improving lung function, and reducing the need for rescue medication. [, ] Additionally, Ciclesonide has shown a good safety profile, with a low incidence of local and systemic side effects, even at high doses. [, , ] This favorable safety profile is attributed to its unique activation and pharmacokinetic properties. [, , ]

Q8: Has Ciclesonide's effect on cortisol suppression been investigated?

A8: Yes, studies have shown that even at high doses, Ciclesonide does not appear to suppress cortisol production, a significant advantage over some other inhaled corticosteroids. [, , ] This is likely due to the low systemic exposure of des-CIC, attributed to its high protein binding and rapid metabolism. [, ]

Q9: Are there any analytical methods available for measuring Ciclesonide and des-CIC in biological samples?

A9: Yes, researchers have developed sensitive and specific LC-MS/MS methods for quantifying both Ciclesonide and des-CIC in biological matrices like human serum. These methods have been validated and used in clinical studies to understand the pharmacokinetics of Ciclesonide and des-CIC. [, ]

Q10: What are the future directions for research on Ciclesonide and des-CIC?

A10: Future research may focus on:

- Optimizing Ciclesonide drug delivery devices to further enhance lung deposition and minimize oropharyngeal deposition. []

- Investigating the potential use of biomarkers to predict treatment response and monitor disease activity in patients receiving Ciclesonide. []

- Exploring the efficacy and safety of Ciclesonide in other respiratory diseases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。